molecular formula C18H30O B12592773 3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene CAS No. 648858-04-2

3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene

Cat. No.: B12592773
CAS No.: 648858-04-2
M. Wt: 262.4 g/mol
InChI Key: BFRUTFJWWGUZPR-UHFFFAOYSA-N
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Preparation Methods

The preparation of 3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene involves several synthetic routes. One common method is the copper-catalyzed cross-coupling of vinyliodonium salts and zinc-based silicon nucleophiles . This method includes the following steps:

  • Preparation of R3SiZnCl.
  • Preparation of the iodonium salts.
  • Silylation of iodonium salts.
  • Large-scale silylation of iodonium salts.

The reaction conditions typically involve the use of flame-dried glassware, conventional Schlenk techniques under a static pressure of nitrogen, and solvents such as CH2Cl2, toluene, Et2O, and THF .

Chemical Reactions Analysis

3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene involves its interaction with specific molecular targets and pathways. For example, the Csp–H activation of prop-2-yn-1-ylcyclohexane can be achieved by MOH to generate R–C C–M compounds, which then react with triethylsilane to yield the final product . This mechanism is influenced by the Gibbs free energy surface of the reactions and the participation of various catalysts.

Comparison with Similar Compounds

3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its combination of a cyclohexyl group and a trimethylcyclohexene moiety, which imparts distinct chemical reactivity and applications.

Properties

CAS No.

648858-04-2

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

3-(1-cyclohexylprop-1-enoxy)-1,5,5-trimethylcyclohexene

InChI

InChI=1S/C18H30O/c1-5-17(15-9-7-6-8-10-15)19-16-11-14(2)12-18(3,4)13-16/h5,11,15-16H,6-10,12-13H2,1-4H3

InChI Key

BFRUTFJWWGUZPR-UHFFFAOYSA-N

Canonical SMILES

CC=C(C1CCCCC1)OC2CC(CC(=C2)C)(C)C

Origin of Product

United States

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